1-(Cyclopropylsulfonyl)pyrazole-3-boronic Acid
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Overview
Description
1-(Cyclopropylsulfonyl)pyrazole-3-boronic Acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a cyclopropylsulfonyl group attached to a pyrazole ring, which is further functionalized with a boronic acid moiety. The unique structural features of this compound make it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
The synthesis of 1-(Cyclopropylsulfonyl)pyrazole-3-boronic Acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor to form the pyrazole ring, followed by the introduction of the cyclopropylsulfonyl group. The final step involves the incorporation of the boronic acid functionality. The reaction conditions for each step can vary, but they often involve the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity of the final product .
Industrial production methods for this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
1-(Cyclopropylsulfonyl)pyrazole-3-boronic Acid is known to undergo a variety of chemical reactions, making it a versatile reagent in organic synthesis. Some of the key reactions include:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid moiety with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfonyl derivatives or reduction to yield cyclopropyl-substituted pyrazoles.
Substitution Reactions:
Scientific Research Applications
1-(Cyclopropylsulfonyl)pyrazole-3-boronic Acid has found numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the notable applications include:
Medicinal Chemistry: The compound is used as a building block in the synthesis of biologically active molecules, including potential drug candidates for the treatment of various diseases.
Materials Science: It is employed in the development of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical transformations.
Biological Research: The compound is used in the study of enzyme inhibitors and other biologically relevant molecules, providing insights into their mechanisms of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylsulfonyl)pyrazole-3-boronic Acid is largely dependent on its ability to interact with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and other biological processes. The cyclopropylsulfonyl group can also influence the compound’s reactivity and binding affinity, contributing to its overall mechanism of action .
Comparison with Similar Compounds
1-(Cyclopropylsulfonyl)pyrazole-3-boronic Acid can be compared with other boronic acid derivatives and pyrazole-based compounds. Some similar compounds include:
Phenylboronic Acid: A widely used boronic acid derivative in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Pyrazole-4-boronic Acid: Another pyrazole-based boronic acid with similar reactivity but different structural features.
Cyclopropylsulfonylbenzene: A compound with a similar cyclopropylsulfonyl group but lacking the pyrazole and boronic acid functionalities.
The uniqueness of this compound lies in its combination of the cyclopropylsulfonyl group, pyrazole ring, and boronic acid moiety, which imparts distinct reactivity and versatility in various chemical transformations .
Biological Activity
1-(Cyclopropylsulfonyl)pyrazole-3-boronic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological applications. This article delves into the biological activity of this compound, focusing on its interactions with various biological targets, synthesis methods, and comparative analysis with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C₆H₉BN₂O₄S. It features a boron atom bonded to a pyrazole moiety, which is known for its utility in drug discovery. The presence of the cyclopropylsulfonyl group enhances the compound's reactivity and potential binding affinity to biological targets, particularly kinases .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that ensure high yield and purity. Key steps often include the formation of the pyrazole ring followed by the introduction of the boronic acid functionality. The precise methods used can vary based on desired yield and purity levels.
Binding Affinity and Molecular Docking
Molecular docking studies indicate that this compound can effectively bind to kinase domains, influencing their activity. Such interactions are critical for understanding how modifications to the pyrazole or sulfonyl groups affect binding interactions and biological efficacy. These studies suggest that the compound may exhibit selective inhibition of specific kinases involved in various signaling pathways.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and notable activities of compounds related to this compound:
Compound Name | Structural Features | Notable Activities |
---|---|---|
4-Pyrazoleboronic Acid | Boronic acid attached to a pyrazole ring | Used in Suzuki coupling reactions |
1-(Sulfonyl)pyrazolo[4,3-b]pyridine | Sulfonamide group on a pyridine derivative | Inhibitor of FGFR and c-Met |
4-Aminopyrazole-3-boronic Acid | Amino group substitution on pyrazole | Potential anti-cancer activity |
5-(Cyclopropylsulfonyl)-2-pyrazineboronic Acid | Boron attached to a pyrazine ring | Similar biological activity |
This comparison highlights the unique aspects of this compound while situating it within a broader context of pyrazole-based compounds utilized in medicinal chemistry. Its distinct cyclopropylsulfonyl group may influence its pharmacological profile and reactivity.
Case Studies
Recent studies have explored the biological activity of pyrazole derivatives, including this compound. For instance, research has shown that similar compounds exhibit a range of pharmacological activities such as anti-inflammatory, antipyretic, antimicrobial, and antitumor effects .
In one study, a related pyrazole derivative demonstrated significant antiproliferative activity against cancer cell lines by inducing apoptosis through mechanisms involving caspase activation and PARP cleavage . Such findings underscore the potential therapeutic applications of this compound in cancer treatment.
Properties
Molecular Formula |
C6H9BN2O4S |
---|---|
Molecular Weight |
216.03 g/mol |
IUPAC Name |
(1-cyclopropylsulfonylpyrazol-3-yl)boronic acid |
InChI |
InChI=1S/C6H9BN2O4S/c10-7(11)6-3-4-9(8-6)14(12,13)5-1-2-5/h3-5,10-11H,1-2H2 |
InChI Key |
FNGMDXUCYYGPMK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NN(C=C1)S(=O)(=O)C2CC2)(O)O |
Origin of Product |
United States |
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